molecular formula C11H11N3S B1679137 PD 404182 CAS No. 72596-74-8

PD 404182

カタログ番号: B1679137
CAS番号: 72596-74-8
分子量: 217.29 g/mol
InChIキー: JNENSSREQFBZGT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Reductive Conversion and Thiophenol Derivative Formation

PD 404182's primary reaction involves its conversion into a thiophenol derivative under reductive conditions. This transformation is significant because the resulting thiophenol is believed to be the bioactive form of the drug .

  • Conditions : The conversion occurs rapidly in the presence of glutathione (GSH), a reducing agent found in high concentrations within cells .

  • Rate : The reaction proceeds quantitatively within 1 hour under these conditions .

  • Implication : This suggests that this compound functions as a prodrug, which is converted into its active form intracellularly .

Data from experiments on the conversion of this compound and related compounds :

CompoundXEC50 (μM)Conversion (Time, Yield)
This compound (1a)NH0.44 ± 0.084a (1 h, quant.)
13O8.94 ± 1.074a (24 h, 26%) d
3aS>104a (24 h, 15%) d
14aNH>1016 + 14b e
14bO>1016 (24 h, 78%)
14cS>1016 (24 h, 71%)
15aNH>10No reaction
15bO>10No reaction
15cS>10No reaction
  • EC50 values represent the concentration of the compound required to inhibit the HIV-1 infection by 50%.

  • The product yields were calculated by HPLC analysis using previously determined calibration curves.

Role of Glutathione (GSH)

Glutathione plays a critical role in the conversion of this compound into its active form. The presence of GSH facilitates the reductive cleavage of specific bonds within the this compound molecule, leading to the generation of the thiophenol derivative .

  • Mechanism : The exact mechanism involves the reductive cleavage of the S-N bond in related isothiazolopyrimidine scaffolds, suggesting a similar pathway for this compound .

  • Importance : Without GSH, the conversion rate is significantly reduced, as seen in experiments where only a small percentage of this compound was converted in the absence of GSH .

Impact on DDAH Inhibition

This compound has been identified as a direct and dose-dependent inhibitor of human dimethylarginine dimethylaminohydrolase isoform 1 (DDAH1) .

  • DDAH1 Function : DDAH1 is an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide (NO) synthase .

  • Inhibition : By inhibiting DDAH1, this compound increases intracellular levels of ADMA, which in turn reduces NO production .

  • Therapeutic Potential : This inhibitory action suggests that this compound has therapeutic potential in conditions related to nitric oxide production, such as septic shock .

Anti-HIV Activity and Structural Relationships

This compound exhibits anti-HIV activity, which is linked to its structural similarity with other antiretroviral agents. The pyrimidobenzothiazine and isothiazolopyrimidine scaffolds are believed to function as prodrugs, with similar structure-activity relationships .

  • Structure-Activity Relationship : The anti-HIV activities of this compound derivatives and isothiazolopyrimidine derivatives are related to those of thiophenol derivatives .

  • Inactive Analogues : Inactive analogues with similar scaffolds to this compound do not convert into the active thiophenol form, indicating the importance of the specific chemical structure for the drug's activation .

Effects on Angiogenesis

This compound has been shown to inhibit angiogenesis in vitro .

  • Mechanism : This is attributed to its ability to inhibit DDAH, leading to reduced NO production, which is critical in angiogenesis .

  • Implication : This anti-angiogenic property suggests potential applications in controlling conditions where angiogenesis plays a role .

科学的研究の応用

Antiviral Mechanism of Action

PD 404182 operates primarily by disrupting the structural integrity of viral particles. Its mechanism involves:

  • Disruption of Viral Integrity : The compound physically compromises the structure of HIV and HCV by interacting with non-lipid components of the viruses. This interaction leads to the release of viral genomic RNA into the surrounding medium, effectively inactivating the virus without directly lysing lipid membranes .
  • Targeting Non-Envelope Proteins : Unlike many antiviral agents that target envelope proteins, this compound interacts with non-envelope protein components, which could reduce cytotoxicity to human cells .

Efficacy Against Viruses

The efficacy of this compound has been evaluated through various in vitro studies:

  • Inhibition Concentrations : The median inhibitory concentrations (IC50) for this compound are approximately 1 µM against HIV and 11 µM against HCV, indicating strong antiviral activity .
  • Broad Spectrum Activity : The compound has demonstrated effectiveness against multiple strains of HIV (including HIV-1 and HIV-2), simian immunodeficiency virus (SIV), and vesicular stomatitis virus (VSV) with minimal cytotoxic effects on human cells (CC50 > 300 µM) .

Case Study 1: HIV Inactivation

In a study conducted at Texas A&M University, researchers discovered that this compound could dissolve the HIV virus upon contact. The research highlighted its potential as a topical preventative for HIV transmission. The findings indicated that this compound was more effective against HIV than HCV during screening processes aimed primarily at HCV inhibitors .

Case Study 2: Mechanistic Studies

Further investigations into this compound’s mechanism revealed that it does not interact with viral membranes but instead targets structural components crucial for viral integrity. This unique mode of action suggests a lower risk of cytotoxicity compared to traditional antiviral drugs that disrupt cell membranes .

Future Research Directions

The promising results from studies involving this compound highlight several avenues for future research:

  • Clinical Trials : There is a need for clinical trials to evaluate the safety and efficacy of this compound in human subjects as an anti-HIV microbicide.
  • Mechanistic Studies : Further investigations into the precise molecular interactions between this compound and viral components could lead to enhanced understanding and optimization of its antiviral properties.
  • Derivative Development : Ongoing structure-activity relationship studies may yield more potent derivatives with improved efficacy and stability under physiological conditions.

生物活性

PD 404182 is a synthetic compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of dimethylarginine dimethylaminohydrolase (DDAH) and as a virucidal agent against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). This article provides an in-depth examination of the biological activity of this compound, supported by data tables and research findings.

Inhibition of DDAH

This compound is known to inhibit DDAH, an enzyme that metabolizes asymmetric dimethylarginine (ADMA), a competitive inhibitor of nitric oxide synthase (NOS). The inhibition of DDAH by this compound leads to increased levels of ADMA, which can have therapeutic implications in conditions characterized by excessive nitric oxide production, such as septic shock.

  • Key Findings :
    • This compound inhibits DDAH with an IC50 of approximately 9 μM, demonstrating higher potency than other known inhibitors like L-257 (IC50 = 20 μM) .
    • The compound significantly elevates intracellular ADMA levels in cultured human vascular endothelial cells (ECs) .

Virucidal Activity

This compound exhibits virucidal properties against HCV and HIV, disrupting the integrity of the viral particles without directly lysing host cell membranes.

  • Key Findings :
    • The IC50 for HCV is approximately 11 μM, while for HIV it is about 1 μM .
    • It effectively inactivates a range of primary HIV isolates and does not show significant cytotoxicity in human cell lines, with a cytotoxic concentration greater than 300 μM .

Table 1: Summary of Biological Activities

Activity TypeTarget Virus/EnzymeIC50 (μM)Cytotoxic Concentration (μM)Mechanism
DDAH InhibitionHuman DDAH19>300Competitive inhibition
Virucidal ActivityHepatitis C Virus11>300Disruption of viral integrity
Human Immunodeficiency Virus1>300Disruption of viral integrity

Case Studies

  • DDAH Inhibition in Septic Shock :
    • A study demonstrated that this compound reduced lipopolysaccharide (LPS)-induced NO production in ECs, suggesting its potential use in managing septic shock-related vascular collapse. Preincubation with this compound significantly attenuated the increase in NO levels induced by LPS .
  • Antiviral Efficacy Against HIV :
    • Research indicated that this compound retains its antiviral potency even when exposed to cervical fluids and is effective against both cell-free and cell-associated HIV. This property makes it a promising candidate for microbicide development aimed at preventing HIV transmission .

特性

IUPAC Name

3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-11-14-7-3-6-13-10(14)8-4-1-2-5-9(8)15-11/h1-2,4-5,12H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNENSSREQFBZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2C3=CC=CC=C3SC(=N)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424969
Record name PD 404,182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72596-74-8
Record name PD-404182
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072596748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 404,182
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 72596-74-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PD-404182
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PYK7K517E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PD 404182
Reactant of Route 2
Reactant of Route 2
PD 404182
Reactant of Route 3
PD 404182
Reactant of Route 4
PD 404182
Reactant of Route 5
PD 404182
Reactant of Route 6
PD 404182

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。